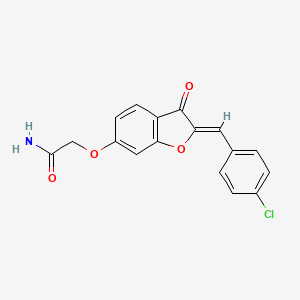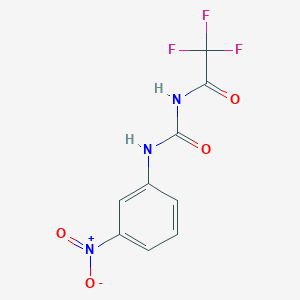
2,2,2-trifluoro-N-((3-nitrophenyl)carbamoyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-N-((3-nitrophenyl)carbamoyl)acetamide is a chemical compound with the molecular formula C9H6F3N3O4 It is known for its unique structural features, including the presence of trifluoromethyl and nitrophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-((3-nitrophenyl)carbamoyl)acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with 3-nitrophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to handle the reagents and reaction conditions precisely.
化学反応の分析
Types of Reactions
2,2,2-Trifluoro-N-((3-nitrophenyl)carbamoyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 2,2,2-trifluoro-N-((3-aminophenyl)carbamoyl)acetamide.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,2,2-Trifluoro-N-((3-nitrophenyl)carbamoyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,2,2-trifluoro-N-((3-nitrophenyl)carbamoyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The nitrophenyl group can participate in various electronic interactions, influencing the compound’s binding affinity and activity.
類似化合物との比較
Similar Compounds
- 2,2,2-Trifluoro-N-((4-nitrophenyl)carbamoyl)acetamide
- 2,2,2-Trifluoro-N-((3-chlorophenyl)carbamoyl)acetamide
- 2,2,2-Trifluoro-N-((3-methylphenyl)carbamoyl)acetamide
Uniqueness
2,2,2-Trifluoro-N-((3-nitrophenyl)carbamoyl)acetamide is unique due to the specific positioning of the nitro group on the phenyl ring, which can significantly influence its reactivity and interactions compared to other similar compounds. The trifluoromethyl group also imparts distinct physicochemical properties, making it a valuable compound in various research applications.
特性
IUPAC Name |
2,2,2-trifluoro-N-[(3-nitrophenyl)carbamoyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O4/c10-9(11,12)7(16)14-8(17)13-5-2-1-3-6(4-5)15(18)19/h1-4H,(H2,13,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWFHDXHFBWFPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
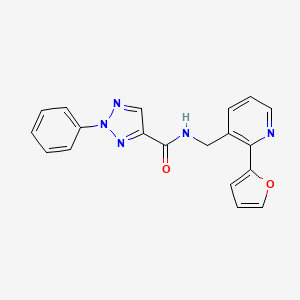
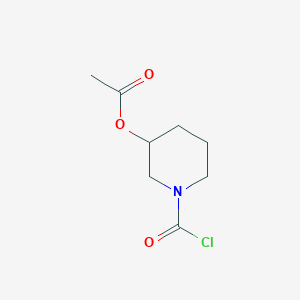
![N-[2,2-bis(furan-2-yl)ethyl]-5-bromofuran-2-carboxamide](/img/structure/B2623556.png)
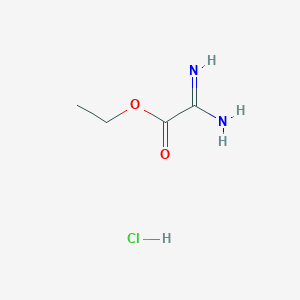
![2-[4-(morpholine-4-sulfonyl)phenyl]-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2623560.png)
![N-Boc-(+/-)-cis-(exo)-2-amino-bicyclo[2.2.1]heptan-3-carbaldehyde](/img/structure/B2623565.png)
![N-(butan-2-yl)-3-(1-{[(3-methoxyphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide](/img/structure/B2623566.png)
![1-(4-nitrophenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2623567.png)
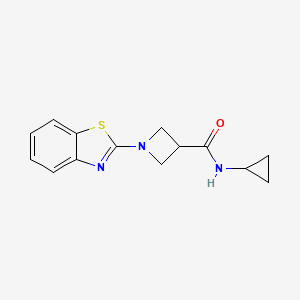
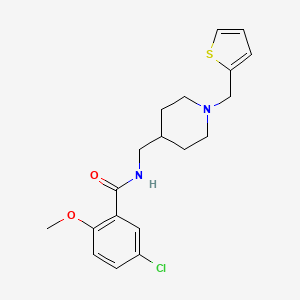
![Methyl 4-(4-ethoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2623572.png)
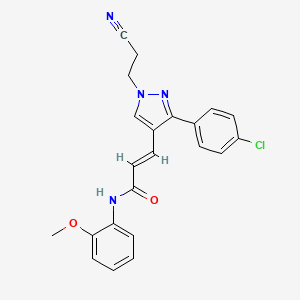
![(3aR,6aS)-5-hydroxy-hexahydrocyclopenta[d][1,3]dioxol-2-one](/img/structure/B2623574.png)
